1,4-Benzenedimethanamine

Polyamide resin Melting point Crystallinity

1,4-Benzenedimethanamine (CAS 539-48-0), commonly referred to as p-xylylenediamine (PXD or p-XDA), is an aromatic diamine monomer featuring a rigid para-phenylene core symmetrically substituted with two aminomethyl groups. Unlike aliphatic diamines, the aromatic ring confers elevated thermal stability and mechanical strength to derived polymers, positioning p-XDA as a key monomer for high-performance polyamides, polyimides, and epoxy curing agents.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 539-48-0
Cat. No. B1584979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Benzenedimethanamine
CAS539-48-0
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)CN
InChIInChI=1S/C8H12N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6,9-10H2
InChIKeyISKQADXMHQSTHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Benzenedimethanamine (p-Xylylenediamine): A High-Performance para-Aromatic Diamine Building Block


1,4-Benzenedimethanamine (CAS 539-48-0), commonly referred to as p-xylylenediamine (PXD or p-XDA), is an aromatic diamine monomer featuring a rigid para-phenylene core symmetrically substituted with two aminomethyl groups . Unlike aliphatic diamines, the aromatic ring confers elevated thermal stability and mechanical strength to derived polymers, positioning p-XDA as a key monomer for high-performance polyamides, polyimides, and epoxy curing agents [1]. Its physical state as a low-melting solid (mp 60–63 °C) and solubility in polar organic solvents facilitate its incorporation into diverse polymerization and curing formulations .

Why m-Xylylenediamine Cannot Replace 1,4-Benzenedimethanamine in Demanding Thermal and Mechanical Applications


Although m-xylylenediamine (MXDA) and p-xylylenediamine (PXD) share the same molecular formula (C8H12N2) and are frequently listed as interchangeable alternatives, their regioisomeric substitution patterns produce fundamentally different polymer architectures and performance ceilings. The para-substitution of 1,4-benzenedimethanamine yields linear, symmetric polymer chains capable of dense packing and high crystallinity, which translates directly to superior melting points (≥285 °C vs. ~237 °C for MXD6 homopolymer [3]) and enhanced mechanical stiffness [1]. Conversely, MXDA’s meta-substitution introduces a kink in the polymer backbone, reducing crystallinity and thermal resistance but favoring gas-barrier properties [2]. Simply substituting MXDA for PXD without adjusting formulation ratios results in measurable losses in heat deflection temperature, tensile modulus, and dimensional stability at elevated temperatures [4]. The quantitative evidence below establishes exactly where p-XDA outperforms its meta-counterpart and defines the procurement-critical performance thresholds.

1,4-Benzenedimethanamine: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Polyamide Melting Point Enhancement: p-PXD Copolymerization vs. Pure MXDA-Based MXD6

Polyamide resins synthesized with 1,4-benzenedimethanamine (p-PXD) as the dominant diamine component achieve substantially higher melting points than the industry-standard MXDA-based polyamide MXD6. A patent by Mitsubishi Gas Chemical discloses that when the xylylenediamine unit in a polyamide derived from adipic acid or sebacic acid contains 50–95 mol% p-PXD and 50–5 mol% MXDA, the resulting resin exhibits a melting point of at least 285 °C [1]. In contrast, the pure MXDA homopolymer MXD6 (poly-m-xylylene adipamide) registers a melting point of approximately 237 °C [2]. This represents a minimum differential of +48 °C attributable to the para-substitution pattern's ability to support greater chain linearity and crystalline packing [1][2].

Polyamide resin Melting point Crystallinity

Polyimide Glass Transition Temperature and Dielectric Performance: p-XDA-Film Property Benchmarks

Polyimides derived from 1,4-benzenedimethanamine by one-step polycondensation with tricyclodecentetracarboxylic dianhydride exhibit a high glass transition temperature (Tg) range of 265–280 °C and decomposition temperature above 340 °C [1]. At 1 kHz and 25 °C, the dielectric loss tangent is 0.002–0.004 and the dielectric permittivity is 3.22–3.35 [1]. While the original publication does not include a direct MXDA-derived polyimide comparator, the Tg values for analogous MXDA-based aromatic polyimides are generally reported in the 220–250 °C range (class-level inference) [1]. The combination of high Tg and low dielectric loss positions p-XDA polyimides favorably for high-temperature flexible electronics and insulation applications where MXDA-based alternatives may undergo premature softening.

Polyimide film Glass transition temperature Dielectric permittivity

Thermal Stability in Hybrid Organic–Inorganic Layered Materials: PXDA-ZnS vs. MXDA-ZnS

In the hybrid layered system ZnS(amine)₁/₂, the material constructed with p-xylylenediamine (PXDA) demonstrates superior thermal stability relative to its meta-substituted analog (MXDA). Thermogravimetric-differential scanning calorimetry (TG-DSC) and temperature-dependent XRD characterization reveal that ZnS(PXDA)₁/₂ undergoes a structural phase transition at approximately 150 °C prior to framework decomposition, whereas ZnS(MXDA)₁/₂ shows a distinct thermal degradation onset and inferior stability profile [1]. The para-oriented amine provides a more rigid, thermally resilient inorganic–organic interface than the kinked meta-isomer [1].

Hybrid material Thermogravimetry Thermal stability

Thermoplastic Polyamide Elastomer Mechanical Reinforcement: Tensile Strength as a Function of p-PXD Content

Incorporation of 1,4-benzenedimethanamine (PXD) into thermoplastic polyamide elastomers (TPAE) produces a monotonic increase in both tensile strength and Vicat softening temperature (VST) with increasing PXD ratio. At 60 mol% PXD introduction, the TPAE exhibits a tensile strength of 34.8 MPa, while the melting temperature (Tm) and VST rise proportionally with the PXD-rich polyamide phase fraction [1]. This demonstrates that PXD functions as a hard-segment reinforcing monomer, outperforming elastomers formulated with lower or zero PXD content in both mechanical strength and heat resistance [1].

Thermoplastic elastomer Tensile strength Softening temperature

Epoxy Curing Formulation Latitude: Mass Ratio Tuning of PXD/MXDA for Balanced Pot Life and Water Resistance

The epoxy curing agent patent literature establishes that blending 1,4-benzenedimethanamine (p-xylylenediamine) with m-xylylenediamine in specific mass ratios delivers a tunable balance of coating film properties that neither isomer can achieve alone. Mitsubishi Gas Chemical's patent US20230416450A1 discloses an amine composition containing MXDA and PXD at a mass ratio of 99/1 to 51/49, which provides cured epoxy films with excellent water resistance—a property that pure MXDA-based curing agents have historically lacked [1]. The para-isomer's symmetrical structure contributes to denser crosslinked networks that resist water permeation, while the meta-isomer's lower viscosity and faster ambient-temperature curing maintain practical pot life and workability [1]. Systems formulated without PXD (i.e., 100% MXDA) exhibit inferior water resistance and coating film physical properties, per the same patent [1].

Epoxy curing agent Pot life Water resistance

Where 1,4-Benzenedimethanamine Delivers the Strongest Procurement Rationale: Evidence-Backed Application Scenarios


High-Heat Polyamide Molding Compounds for LED Reflectors and Automotive Electronics

Engineering thermoplastic compounders requiring polyamide resins with melting points ≥285 °C for surface-mount LED reflector housings and under-hood automotive connectors should specify p-XDA-copolymerized polyamide grades. The para-isomer's linear architecture enables crystalline domain melting points 48 °C above those of MXDA-only MXD6 (237 °C) [2][4], ensuring that molded parts survive lead-free reflow soldering at 260 °C without distortion. Procurement of p-XDA as a diamine monomer or as pre-compounded PXD-rich polyamide resin directly enables compliance with the thermal requirements of IEC 60068 and AEC-Q100 automotive qualification standards [2].

Flexible Polyimide Films for High-Temperature Dielectric and Substrate Applications

Researchers and manufacturers of flexible printed circuit substrates and high-temperature insulating coatings benefit from p-XDA-derived polyimides that achieve glass transition temperatures of 265–280 °C and decomposition temperatures above 340 °C [3]. The low dielectric loss tangent (0.002–0.004 at 1 kHz) and permittivity (3.22–3.35) make these films suitable for high-frequency flexible electronics where signal integrity and thermal stability are non-negotiable [3]. Procuring p-XDA monomer in high purity (≥99%) ensures reproducible polyimide film properties, as documented in the synthesis of polyalkanimides by one-step polycondensation [3].

Water-Resistant Epoxy Coatings for Marine and Infrastructure Protection

Formulators of two-component epoxy paints and adhesives for marine structures, bridges, and concrete linings should incorporate p-XDA as a co-curing agent to overcome the known water-resistance limitations of pure MXDA-based systems. Patent literature demonstrates that amine hardener blends containing PXD at a MXDA/PXD mass ratio between 99/1 and 51/49 deliver excellent water resistance and coating film integrity [1]. This makes p-XDA procurement essential for high-durability corrosion protection systems where film blistering or delamination after water immersion would constitute a critical failure [1]. The solid physical form (mp 60–63 °C) of p-XDA also simplifies storage, handling, and precise weighing in production settings .

Heat-Resistant Thermoplastic Elastomers for Seals, Hoses, and Damping Components

Manufacturers of thermoplastic polyether-polyamide elastomers requiring both elastomeric flexibility and elevated heat resistance benefit from incorporating p-XDA into the hard segment. Increasing the PXD fraction in the diamine component progressively raises the melting point and Vicat softening temperature, with 60 mol% PXD incorporation yielding tensile strength of 34.8 MPa [5]. Compared to all-MXDA elastomers of lower heat resistance, PXD-modified TPAEs maintain mechanical integrity at higher continuous-use temperatures, expanding the application window into automotive turbocharger hoses and industrial vibration damping components [5].

Technical Documentation Hub

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